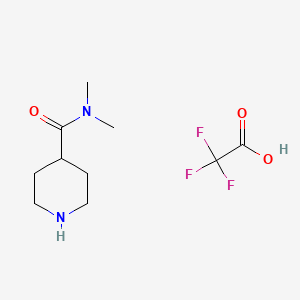
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H16N2O for the piperidine derivative and C2HF3O2 for the trifluoroacetate part. This compound is known for its use in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethylpiperidine-4-carboxamide can be synthesized through the reaction of piperidine-4-carboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethylpiperidine-4-carboxamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethylpiperidine-4-carboxamide N-oxide.
Reduction: N,N-Dimethylpiperidine-4-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylpiperidine-4-carboxamide: The parent compound without the trifluoroacetate part.
N-Benzyl-N-ethylpiperidine-4-carboxamide: A similar compound with a benzyl and ethyl group instead of dimethyl.
N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide: Another related compound with different substituents.
Uniqueness
N,N-Dimethylpiperidine-4-carboxamide 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can influence its chemical properties and reactivity. This makes it distinct from other similar compounds and can provide unique advantages in specific applications.
Propiedades
Fórmula molecular |
C10H17F3N2O3 |
|---|---|
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
N,N-dimethylpiperidine-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-10(2)8(11)7-3-5-9-6-4-7;3-2(4,5)1(6)7/h7,9H,3-6H2,1-2H3;(H,6,7) |
Clave InChI |
BODNXAJXTJSCOK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1CCNCC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


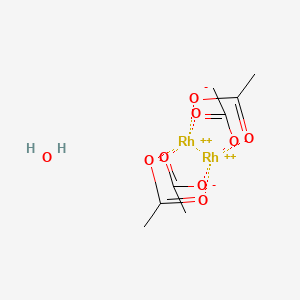

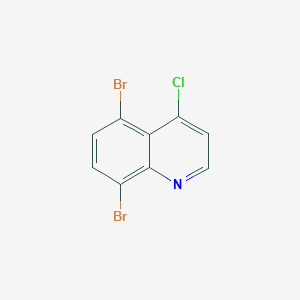
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
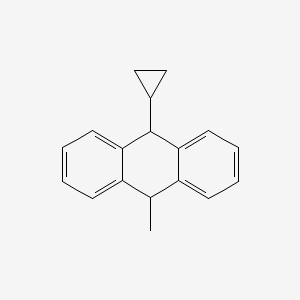
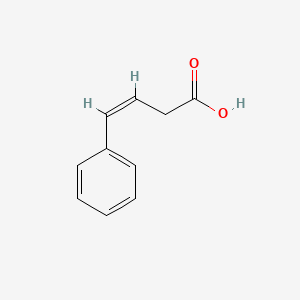

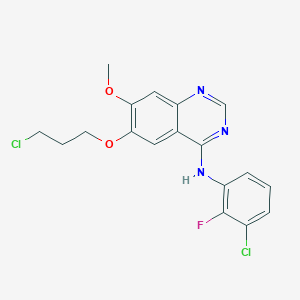
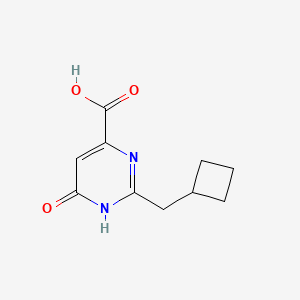
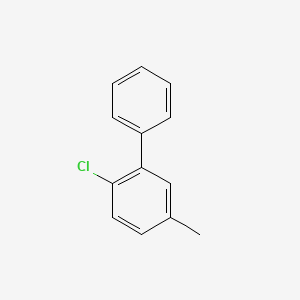



![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
